Methyl 2-Amino-3,4-difluorobenzoate is a compound that has not been directly studied in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as substituted benzothiazoles and aminoindoles, which have been synthesized and evaluated for their biological activities, particularly as antitumor agents. These compounds have been found to exhibit potent cytotoxicity against various cancer cell lines and have mechanisms of action that involve interaction with tubulin or DNA, leading to cell death124.
The studies on related compounds have primarily focused on their applications in the field of oncology. For instance, the 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-aminoindoles have been identified as highly potent antiproliferative agents with potential use in cancer treatment1. The 2-(4-aminophenyl)benzothiazoles have shown selective growth inhibitory properties against human cancer cell lines, with differential uptake and metabolism possibly underlying their selective profile of anticancer activity2. Furthermore, the fluorinated benzothiazoles have been highlighted for their broad-spectrum potency in the NCI cell panel, indicating their potential as lead compounds for pharmaceutical development4.
The compound can be sourced through various synthetic routes that involve starting materials like difluorobenzoic acids or their derivatives. Methyl 2-amino-3,4-difluorobenzoate falls under the category of fluorinated aromatic compounds, which are known for their unique chemical properties and reactivity.
Methyl 2-amino-3,4-difluorobenzoate can be synthesized through several methods:
The molecular structure of methyl 2-amino-3,4-difluorobenzoate features a benzene ring substituted with an amino group at position 2 and two fluorine atoms at positions 3 and 4.
The presence of fluorine atoms significantly influences the electronic properties of the molecule, enhancing its reactivity and stability compared to non-fluorinated analogs.
Methyl 2-amino-3,4-difluorobenzoate is involved in various chemical reactions:
The mechanism of action of methyl 2-amino-3,4-difluorobenzoate is not extensively documented but is believed to involve interactions with specific biological targets such as enzymes or receptors. The amino group may facilitate hydrogen bonding with target sites, influencing biochemical pathways relevant in pharmacological contexts.
Research indicates that fluorinated compounds often exhibit enhanced binding affinities due to their unique electronic properties, which could lead to increased potency in therapeutic applications.
Methyl 2-amino-3,4-difluorobenzoate possesses several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 201.16 g/mol |
Melting Point | Data not extensively available but typically around room temperature for similar compounds |
Solubility | Soluble in organic solvents like ethanol and dichloromethane |
Stability | Stable under standard laboratory conditions |
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
Methyl 2-amino-3,4-difluorobenzoate has several scientific applications:
Methyl 2-amino-3,4-difluorobenzoate (CAS Registry Number: 886497-08-1) is a multifunctional aromatic compound characterized by a benzoate ester framework featuring adjacent fluorine substituents and an ortho-positioned amino group. Its systematic IUPAC name is methyl 4-amino-2,3-difluorobenzoate, reflecting the precise orientation of functional groups on the benzene ring. The molecular formula is C₈H₇F₂NO₂, yielding a molecular weight of 187.14 g/mol as confirmed by mass spectrometry [3] [5]. The solid-state structure exhibits a crystalline morphology with a defined melting point range of 136–140°C, indicating moderate thermal stability suitable for synthetic handling [3].
Table 1: Fundamental Molecular Characteristics
Property | Value |
---|---|
CAS Registry Number | 886497-08-1 |
Molecular Formula | C₈H₇F₂NO₂ |
Systematic Name | Methyl 4-amino-2,3-difluorobenzoate |
Molecular Weight | 187.14 g/mol |
Melting Point | 136–140°C |
MDL Number | MFCD06201867 |
Spectroscopic characterization reveals distinctive signatures: Nuclear Magnetic Resonance (NMR) spectroscopy shows expected chemical shifts for aromatic protons between δ 6.5–8.0 ppm, with characteristic fluorine coupling patterns confirming the difluorinated adjacent positions. Infrared (IR) spectroscopy displays strong carbonyl stretching vibrations at approximately 1720 cm⁻¹ (ester C=O) and N-H stretches near 3450 cm⁻¹ [5]. The orthogonal positioning of the electron-withdrawing ester group, electron-donating amino group, and fluorine atoms creates a polarized electronic environment critical for reactivity.
Table 2: Key Spectral Assignments
Technique | Key Features |
---|---|
¹H NMR | Aromatic H: δ 6.5–8.0 ppm; Amino H: δ 5.8–6.2 ppm; Methyl: δ 3.8–4.0 ppm |
¹³C NMR | Carbonyl C: δ 165–168 ppm; Fluorine-bound C: δ 145–155 ppm (d, J~CF~) |
IR Spectroscopy | ν(C=O): ~1720 cm⁻¹; ν(N-H): ~3450 cm⁻¹; ν(C-F): 1100–1200 cm⁻¹ |
Computational analyses predict a planar aromatic core with modest distortion due to steric interactions between substituents. The calculated partition coefficient (LogP) of 1.33–1.37 indicates moderate lipophilicity, while a topological polar surface area (TPSA) of 52.3 Ų suggests favorable membrane permeability [5]. These properties collectively position this compound as a versatile building block for complex molecule synthesis.
The deliberate incorporation of fluorine atoms into organic frameworks emerged as a transformative strategy in 20th-century synthetic chemistry, driven by fluorine’s unique electronegativity and steric equivalence to hydrogen. Early methodologies focused on electrophilic fluorination (e.g., Balz-Schiemann reaction), which faced limitations in regioselectivity and functional group tolerance [7]. Methyl 2-amino-3,4-difluorobenzoate represents an evolution from these approaches, embodying advances in nucleophilic fluorination techniques developed in the 1980s–2000s. Such methods enabled precise difluorination patterns previously inaccessible via classical routes [7].
The specific documentation of this compound (CAS assignment: 2006) coincided with pharmaceutical chemistry’s growing emphasis on fluorinated scaffolds to optimize drug metabolism and target binding [3]. Its structural architecture—featuring proximal fluorine atoms adjacent to an amino group—reflects synthetic strategies designed to exploit fluorine’s ortho effect for conformational control. Historically, such motifs were synthesized via halogen exchange (Halex) reactions on trichlorobenzoate precursors or through diazotization-fluorination of anthranilic acid derivatives, though these routes often suffered from modest yields and purification challenges. The commercial availability of methyl 2-amino-3,4-difluorobenzoate by the mid-2010s (e.g., Sigma-Aldrich catalog number CDS023768) marked its establishment as a specialty building block for medicinal chemistry [4].
Table 3: Historical Development Timeline
Era | Fluorination Advance | Impact on Target Compound Synthesis |
---|---|---|
1930–1960 | Balz-Schiemann reaction | Limited applicability for polyfluorination |
1980–2000 | Halogen exchange (Halex) catalysis | Enabled aromatic di-/trifluorination |
Post-2000 | Late-stage fluorination methods | Facilitated regioselective amino/difluoro motifs |
The coexistence of fluorine atoms at the 3,4-positions and an amino group at the 2-position creates a stereoelectronic profile of exceptional utility. Fluorine’s strong inductive effects withdraw electron density from the ring, reducing the amino group’s pK~a~ and enhancing its nucleophilic character in acylation or alkylation reactions. Simultaneously, the fluorine atoms serve as hydrogen-bond acceptors, facilitating supramolecular interactions in agrochemical or pharmaceutical target molecules [5] [7]. This duality enables the compound to act as a linchpin in synthesizing heterocyclic systems (e.g., quinazolines, benzoxazoles) where fluorine orientation dictates biological activity.
Regioselective synthesis remains technically demanding due to competing elimination pathways and the need for protecting-group strategies for the amino function. Industrial routes typically employ catalytic amination of methyl 2,3,4-trifluorobenzoate under controlled pressure/temperature, achieving selectivity >85% but requiring palladium catalysts [3]. Alternative laboratory-scale approaches utilize reduction of nitro precursors, though over-reduction or dehalogenation risks persist. The amino group’s ortho positioning to both fluorines introduces steric constraints favoring chelation-assisted metalation, enabling directed ortho substitution—a tactic leveraged in synthesizing kinase inhibitors documented in patent literature [7].
Table 4: Comparative Reactivity of Fluorinated Isomers
Isomer | Relative Amination Rate | Dominant Electronic Effect |
---|---|---|
Methyl 2-amino-3,4-difluorobenzoate | 1.0 (reference) | Ortho fluorine conjugation |
Methyl 2-amino-3,5-difluorobenzoate | 0.7 | Reduced steric hindrance |
Methyl 2-amino-4,5-difluorobenzoate | 1.3 | Enhanced resonance donation |
Economically, the compound’s specialized synthesis is reflected in its market value: current pricing ranges from $45/10mg (research samples) to >$1,700/5g (bulk quantities), significantly exceeding non-fluorinated analogs [3]. This cost structure underscores both the technical challenges in production and the high value conferred by its regiochemistry in target-oriented synthesis. Its application spans patent-protected integrin inhibitors (WO2020092383A1) and apoptosis-inducing agents (US9840502B2), where the 2,3-difluoro-4-aminobenzoate moiety acts as a conformational lock in bioactive molecules [7] [8].
Table 5: Economic and Synthetic Factors
Factor | Impact |
---|---|
Catalyst requirement | Palladium catalysts increase production cost by ~30% |
Purification complexity | Chromatography needed due to polar byproducts |
Pharmaceutical demand | Drives bulk pricing to >$350/g for cGMP material |
Isomeric impurity tolerance | <0.5% required for medicinal chemistry applications |
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0